Vamorolone - 13209-41-1

Vamorolone

Catalog Number: EVT-285699
CAS Number: 13209-41-1
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vamorolone (VBP15) is a first-in-class dissociative steroidal anti-inflammatory drug currently under investigation for the treatment of Duchenne muscular dystrophy (DMD) and other inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a dissociative glucocorticoid receptor (GR) ligand due to its unique pharmacological profile. [, , , ] Unlike traditional corticosteroids like prednisone and deflazacort, vamorolone demonstrates a reduced side effect profile while retaining anti-inflammatory efficacy. [, , , , , , , , , , , , ] This characteristic makes it a promising candidate for treating chronic inflammatory conditions where long-term steroid use is necessary but often limited by adverse effects. [, , , , , ]

Future Directions
  • Long-term efficacy and safety: While promising short-term data exists, further investigation is needed to determine the long-term efficacy and safety profile of vamorolone in DMD and other diseases. [, ]
  • Optimal dosing and treatment regimens: Research is necessary to establish optimal dosing strategies and treatment regimens for different patient populations and disease states. []
  • Development of biomarkers: Identifying reliable biomarkers of vamorolone's therapeutic response and potential side effects will be crucial for personalized treatment strategies and monitoring. [, , ]

Prednisone

Compound Description: Prednisone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is a commonly prescribed medication for a variety of conditions, including inflammatory disorders, autoimmune diseases, and certain types of cancer. Prednisone exerts its effects by binding to the glucocorticoid receptor (GR), a nuclear receptor that regulates gene expression. [, , , , , , , , ]

Relevance: Prednisone is a standard-of-care treatment for Duchenne muscular dystrophy (DMD), the primary disease for which vamorolone is being developed. [, , , , , , ] While both prednisone and vamorolone bind to the GR and exert anti-inflammatory effects, vamorolone is designed to be a 'dissociative' GR agonist, meaning that it selectively activates a subset of GR-mediated pathways, potentially leading to improved efficacy and reduced side effects compared to prednisone. [, , , , , , , ] Clinical trials have shown that vamorolone exhibits similar efficacy to prednisone in improving muscle function in boys with DMD but with a reduced incidence of certain side effects, such as growth stunting and bone loss. [, , , , , , ]

Prednisolone

Compound Description: Prednisolone is the active metabolite of prednisone. Like prednisone, it is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR) and modulating gene expression. [, , , , , , , ]

Relevance: Prednisolone, like prednisone, is used as a standard treatment for DMD. [, , ] Vamorolone is being developed as a safer alternative to prednisolone for DMD treatment. [, , , , ] Preclinical studies directly comparing the two drugs in mouse models of DMD have shown that vamorolone may offer similar efficacy to prednisolone in improving muscle function but with fewer side effects, such as reduced bone loss and growth impairment. [, , , ]

Deflazacort

Compound Description: Deflazacort is a glucocorticoid with anti-inflammatory and immunosuppressive effects. It is a prodrug that is metabolized to an active metabolite, 21-desacetyl deflazacort, which binds to the glucocorticoid receptor (GR). Deflazacort is used to treat a variety of conditions, including DMD, inflammatory bowel disease, and autoimmune disorders. [, , , , ]

Relevance: Deflazacort is another standard-of-care treatment for DMD. [, , , , ] It is considered to have a milder side effect profile compared to prednisone and prednisolone. While vamorolone has been directly compared to prednisone and prednisolone in clinical and preclinical studies, it has not been directly compared with deflazacort in head-to-head trials. [, , , , ] Further research is needed to directly compare the efficacy and safety of vamorolone and deflazacort in DMD.

Eplerenone

Compound Description: Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It is primarily used to treat hypertension and heart failure by blocking the effects of aldosterone, a mineralocorticoid hormone that regulates salt and water balance. []

Relevance: Eplerenone serves as a pharmacological tool to investigate the role of the MR in the context of DMD and vamorolone’s mechanism of action. [] Unlike traditional corticosteroids like prednisolone, which can activate the MR and potentially contribute to cardiovascular side effects, vamorolone has been shown to act as an MR antagonist, similar to eplerenone. [] This property of vamorolone may contribute to its improved safety profile compared to conventional corticosteroids.

Ataluren

Compound Description: Ataluren is a drug that promotes the readthrough of premature stop codons in mRNA, potentially enabling the production of functional proteins. It is being investigated as a potential treatment for DMD and other genetic diseases caused by nonsense mutations. [, ]

Relevance: Ataluren represents an alternative therapeutic approach to DMD that targets a different aspect of the disease mechanism compared to vamorolone. [, ] While vamorolone aims to reduce inflammation and muscle damage, ataluren aims to restore dystrophin protein production. These drugs could potentially be used as part of a combination therapy approach for DMD.

Source and Classification

Vamorolone is synthesized from the steroid backbone but lacks a hydroxyl group at the C11 position, which alters its interaction with glucocorticoid receptors. This modification allows vamorolone to act as a biased ligand, providing anti-inflammatory effects while reducing the risk of adrenal suppression and other adverse effects typically seen with corticosteroids like prednisone and deflazacort .

Synthesis Analysis

Methods and Technical Details

The synthesis of vamorolone involves several steps that modify the steroid structure to eliminate the C11 hydroxyl group. The compound was developed through a series of chemical reactions that aimed to enhance its therapeutic efficacy while reducing side effects. The synthesis process includes:

  1. Starting Material: The process begins with a suitable steroid precursor.
  2. Chemical Modifications: Specific reactions are employed to remove or modify functional groups, particularly at the C11 position.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity levels necessary for clinical applications.

The efficacy of vamorolone has been evaluated through various clinical trials, demonstrating significant improvements in muscle function metrics such as time to stand from supine position (TTSTAND) and time to run/walk 10 meters (TTRW) after 24 weeks of treatment .

Molecular Structure Analysis

Structure and Data

Vamorolone's molecular formula is C21H28O4C_{21}H_{28}O_4. Its structural modifications allow it to interact differently with glucocorticoid receptors compared to traditional steroids. The absence of the hydroxyl group at the C11 position is crucial for its dissociative properties.

  • Molecular Weight: Approximately 344.45 g/mol
  • Structural Features:
    • A steroid nucleus with four fused carbon rings.
    • A ketone group at C3 and a double bond between C4 and C5.

This structure contributes to its unique pharmacological profile, allowing for effective anti-inflammatory action while minimizing systemic side effects .

Chemical Reactions Analysis

Reactions and Technical Details

Vamorolone undergoes various chemical reactions that are critical for its therapeutic activity:

  1. Binding Affinity: Vamorolone binds to the glucocorticoid receptor but activates it less effectively than traditional glucocorticoids, leading to reduced transcriptional activation of genes associated with side effects.
  2. Metabolism: It is metabolized in the liver, where it may undergo conjugation reactions (e.g., glucuronidation) that influence its pharmacokinetics.
  3. Adrenal Function Impact: Clinical studies have shown that vamorolone has a lower incidence of adrenal suppression compared to conventional steroids, making it safer for long-term use in pediatric populations .
Mechanism of Action

Process and Data

Vamorolone's mechanism of action involves:

  1. Glucocorticoid Receptor Interaction: It binds to the glucocorticoid receptor but does not activate it as strongly as traditional steroids, leading to selective anti-inflammatory effects.
  2. Transrepression Activity: Vamorolone retains transrepression capabilities, which mediate most anti-inflammatory actions without triggering adverse transcriptional responses associated with traditional glucocorticoids.
  3. Reduced Mineralocorticoid Activity: Due to its structural modifications, vamorolone acts as an antagonist at mineralocorticoid receptors, further reducing potential side effects like fluid retention and hypertension .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Vamorolone is primarily studied for its application in treating Duchenne muscular dystrophy. Its unique properties make it suitable for:

  1. Clinical Trials: Ongoing research into its efficacy compared to traditional corticosteroids; studies have shown significant improvements in muscle function metrics over 24 weeks .
  2. Pediatric Use: Its reduced side effect profile makes it particularly advantageous for long-term treatment in children suffering from Duchenne muscular dystrophy.
  3. Potential Future Applications: Research is ongoing into other inflammatory conditions where traditional corticosteroids are used, potentially expanding vamorolone's therapeutic applications beyond muscular dystrophy .
Introduction to Dissociative Steroidal Anti-Inflammatory Agents

Historical Context of Corticosteroid Derivatives in Anti-Inflammatory Therapy

Glucocorticoids (GCs) such as prednisone, prednisolone, and deflazacort have represented the cornerstone of anti-inflammatory therapy for Duchenne muscular dystrophy (DMD) and other chronic inflammatory conditions for decades. These synthetic steroids exert potent anti-inflammatory effects primarily through suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of pro-inflammatory gene expression. In DMD, GCs demonstrably delay loss of ambulation, preserve respiratory function, and prolong life expectancy [1] [4]. However, the clinical utility of traditional GCs is severely hampered by their profound and dose-limiting adverse effect profile. These detrimental effects—including growth retardation, osteoporosis, metabolic syndrome, hypertension, skin thinning, and cushingoid appearance—stem largely from the transcriptional activation (transactivation) of glucocorticoid response element (GRE)-dependent genes by the glucocorticoid receptor (GR) complex [1] [4]. The historical challenge has been to dissociate therapeutic efficacy (primarily driven by transrepression of inflammatory genes) from the adverse effects (driven by transactivation). This imperative led to intensive research into structurally modified steroids designed to achieve receptor dissociation.

Table 1: Limitations of Traditional Glucocorticoids in Chronic Therapy

Pharmacological ActionPrimary Physiological ConsequenceResulting Clinical Adverse Effects
GRE-Dependent TransactivationSuppression of osteoblast function, reduced collagen synthesisOsteoporosis, growth retardation, skin thinning
Metabolic Pathway ActivationInsulin resistance, altered lipid metabolismHyperglycemia, weight gain, Cushingoid appearance
Mineralocorticoid Receptor AgonismSodium retention, potassium excretionHypertension, edema, hypokalemia
HPA Axis SuppressionReduced endogenous cortisol productionAdrenal insufficiency, dependence on exogenous steroids

Conceptual Framework of Receptor Dissociation Pharmacology

The paradigm of dissociative steroids emerged from the understanding that the GR mediates distinct downstream effects through divergent molecular mechanisms. Transrepression, the mechanism underpinning the anti-inflammatory efficacy, occurs primarily through protein-protein interactions. The ligand-bound GR complex directly inhibits transcription factors like NF-κB and AP-1, suppressing the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes [1] [4]. Conversely, transactivation involves direct binding of the ligand-activated GR dimer to specific GREs in the promoter regions of target genes, leading to their transcriptional upregulation. Many genes associated with the classical GC adverse effects (e.g., metabolic enzymes, regulators of gluconeogenesis, proteins involved in muscle wasting) are regulated via this GRE-dependent transactivation [1] [4] [5].

The goal of dissociative agents is therefore to design ligands that:

  • Maintain high affinity binding to the GR to enable effective transrepression of inflammatory pathways.
  • Minimize or eliminate GR-mediated transactivation of genes linked to adverse effects.
  • Modulate interactions with related receptors (e.g., mineralocorticoid receptor - MR) to further improve safety.

Vamorolone (VBP15) exemplifies this approach. Its unique chemical structure fundamentally alters its interaction with the GR and MR, resulting in a distinct pharmacological profile termed "dissociation" [1] [4] [5].

Table 2: Molecular Mechanisms of Glucocorticoid Receptor Signaling and Vamorolone's Dissociation

MechanismTraditional GCs (e.g., Prednisolone)Vamorolone (VBP15)Primary Biological Consequence
GR Binding AffinityHighHighRequired for cellular activity
NF-κB TransrepressionStrong agonistStrong agonistAnti-inflammatory efficacy
GRE-Dependent TransactivationStrong agonistPartial agonist / Weak agonistReduced gene activation linked to adverse effects
Mineralocorticoid Receptor (MR) ActivityAgonist (in HSD11B2-negative tissues like heart)Potent AntagonistPotential cardioprotection; Avoids MR-agonist driven fibrosis and hypertension
Membrane StabilizationNot reportedDemonstratedPotential direct myoprotective effect in dystrophic muscle

Emergence of Vamorolone as a First-in-Class Dissociative Steroid

Vamorolone (17α,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione) is a first-in-class, structurally unique steroidal anti-inflammatory drug specifically engineered to exploit the dissociation paradigm. Its defining chemical feature is the Δ9,11 double bond within the steroid C-ring. This modification replaces the canonical 11β-hydroxy group present in all clinically used GCs [1] [4] [5]. This structural change has profound implications:

  • Loss of Key Receptor Contact: The 11β-hydroxy group in traditional GCs forms a critical hydrogen bond with the amino acid asparagine 564 (Asn564) in the ligand-binding domain of the GR. This interaction is crucial for stabilizing the GR conformation necessary for high-efficiency transactivation via GRE binding. The Δ9,11 modification in vamorolone eliminates this 11β-hydroxy group, thereby disrupting the Asn564 hydrogen bond. This disruption is believed to be the primary mechanism underlying vamorolone's significantly reduced transactivation potential while largely preserving its transrepression capabilities [4].
  • Altered Metabolism: The Δ9,11 structure renders vamorolone resistant to metabolism by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), the enzyme that inactivates cortisol and prednisolone to cortisone and prednisone, respectively, primarily in mineralocorticoid target tissues (e.g., kidney). This resistance allows vamorolone to access and act within HSD11B2-negative tissues, including the heart and macrophages, without being inactivated [4].
  • Mineralocorticoid Receptor Antagonism: Crucially, the conserved asparagine residue (Asn770) in the MR also interacts with the 11β-hydroxy group of agonists like aldosterone and prednisolone. Computational and structural studies predicted that vamorolone, lacking the 11β-hydroxy group, would fail to activate the MR. Functional assays confirmed this: vamorolone acts as a potent competitive antagonist at the MR, comparable in efficacy to eplerenone. In stark contrast, prednisolone acts as a potent MR agonist [4]. This MR antagonism is a key differentiator from traditional GCs and offers potential benefits in preventing MR-driven cardiomyopathy and fibrosis in conditions like DMD.

Preclinical studies in mdx mice (a DMD model) demonstrated that vamorolone retained potent NF-κB inhibitory activity, reducing inflammation and muscle necrosis comparably to prednisolone. However, it showed a dramatically improved safety profile, lacking the stunted growth, bone fragility, and metabolic disturbances characteristic of chronic prednisolone treatment [4]. These promising preclinical results established vamorolone as a dissociative steroidal anti-inflammatory drug with a unique dual mechanism: potent anti-inflammatory transrepression via GR coupled with MR antagonism and reduced GR transactivation [1] [4] [5].

Table 3: Structural Comparison of Vamorolone and Reference Glucocorticoids

Chemical CharacteristicPrednisoloneDeflazacort (Active Metabolite)Vamorolone
Systematic (IUPAC) Name(11β)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one(11β)-21-(Acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(8S,10S,13S,14S,16R,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Core Steroid StructurePregn-1,4-diene-3,20-dioneOxazoline-modified PregnadienePregna-1,4,9(11)-triene-3,20-dione
C11 Substitution11β-Hydroxy11β-HydroxyΔ9,11 Double Bond (No 11β-OH)
C9 SubstitutionNoneNoneΔ9,11 Double Bond
Key GR Contact (Asn564)Hydrogen bond via 11β-OHHydrogen bond via 11β-OHNo hydrogen bond (No 11β-OH)
Substrate for HSD11B2?YesYes (active metabolite)No

Preclinical and Clinical Proof-of-Concept for Dissociation

The theoretical advantages of vamorolone were substantiated through rigorous preclinical and early clinical investigations:

  • In Vitro Reporter Assays: Studies using GR and MR reporter cell lines provided clear mechanistic evidence. Vamorolone effectively suppressed NF-κB activity (transrepression) comparably to prednisolone. However, in GRE-dependent reporter assays measuring transactivation, vamorolone showed significantly reduced activity. Crucially, in MR reporter assays, vamorolone showed no agonist activity but acted as a potent antagonist, inhibiting aldosterone-induced MR activation with efficacy similar to eplerenone. Prednisolone, conversely, was a potent MR agonist [4].
  • Biomarker Studies in Humans: Phase I trials in healthy adult males demonstrated that vamorolone, even at high doses (up to 20 mg/kg/day), did not induce the characteristic safety biomarker changes seen with prednisone (e.g., increased fasting glucose/insulin indicating insulin resistance, decreased osteocalcin indicating suppressed bone formation). Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, measured by adrenocorticotropic hormone (ACTH) stimulation tests, was also markedly less pronounced (approximately 10-fold lower) with vamorolone compared to prednisone [2].
  • Efficacy Biomarkers in DMD: Phase IIa trials in boys with DMD demonstrated that vamorolone treatment led to rapid (within 2 weeks) and dose-dependent decreases in serum pro-inflammatory biomarkers (e.g., CD23, IGFBP-2, IL22BP, MMP12, MDC/CCL22, Lymphotoxin α1/β2). This biomarker response confirmed the anticipated anti-inflammatory (transrepression) effect in the target patient population. Exposure-response modeling established quantitative relationships between vamorolone plasma exposure (AUC) and the reduction of these biomarkers, as well as later functional improvements [6].
  • Functional Outcomes: The pivotal VISION-DMD trial (VBP15-004) provided Class I evidence that vamorolone (6 mg/kg/day) significantly improved key motor function outcomes in steroid-naïve boys with DMD (aged 4-<7 years) over 24 weeks compared to placebo, with efficacy comparable to prednisone (0.75 mg/kg/day). These improvements (e.g., Time to Stand velocity - TTSTANDV, 6-minute walk test - 6MWT) were maintained over 48 weeks of continuous treatment. Importantly, boys crossing over from placebo to vamorolone showed rapid improvement, while those crossing over from prednisone to vamorolone showed reversal of prednisone-induced growth stunting and bone biomarker suppression, directly demonstrating the differential safety profile linked to its dissociative action [3] [7].

Properties

CAS Number

13209-41-1

Product Name

Vamorolone

IUPAC Name

(8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1

InChI Key

ZYTXTXAMMDTYDQ-DGEXFFLYSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C

Solubility

Soluble in DMSO

Synonyms

Vamorolone, VBP-15, VBP15, VBP 15

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.